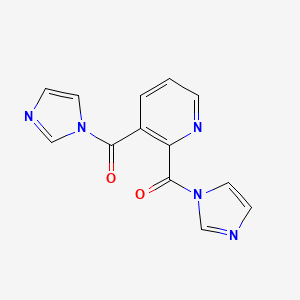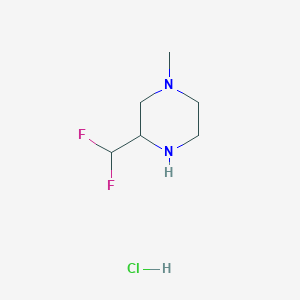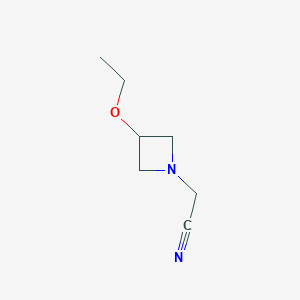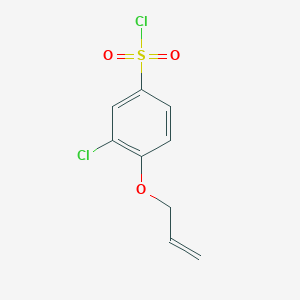
4-(Allyloxy)-3-chlorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-3-chlorobenzenesulfonyl chloride: is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with an allyloxy group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-(Allyloxy)-3-chlorobenzenesulfonyl chloride typically begins with 4-hydroxy-3-chlorobenzenesulfonyl chloride.
Etherification: The hydroxyl group is converted to an allyloxy group through an etherification reaction using allyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: The allyloxy group can participate in oxidation reactions to form epoxides or undergo reduction to yield the corresponding alcohol.
Addition Reactions: The double bond in the allyloxy group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Epoxides and Alcohols: Formed from oxidation and reduction of the allyloxy group.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The sulfonyl chloride group can serve as a protecting group for amines during multi-step synthesis.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Bioconjugation: The sulfonyl chloride group can be used to attach biomolecules to surfaces or other molecules.
Industry:
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Materials Science:
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)-3-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonate esters.
Comparaison Avec Des Composés Similaires
4-(Allyloxy)-benzenesulfonyl chloride: Lacks the chlorine substituent on the benzene ring.
3-Chlorobenzenesulfonyl chloride: Lacks the allyloxy group.
4-(Methoxy)-3-chlorobenzenesulfonyl chloride: Has a methoxy group instead of an allyloxy group.
Uniqueness:
Functional Groups: The combination of the allyloxy group and the chlorine atom on the benzene ring, along with the sulfonyl chloride group, provides unique reactivity and potential for diverse chemical transformations.
Versatility: Its ability to undergo various types of reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C9H8Cl2O3S |
|---|---|
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
3-chloro-4-prop-2-enoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-5-14-9-4-3-7(6-8(9)10)15(11,12)13/h2-4,6H,1,5H2 |
Clé InChI |
WSDILEQLTVOUGY-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
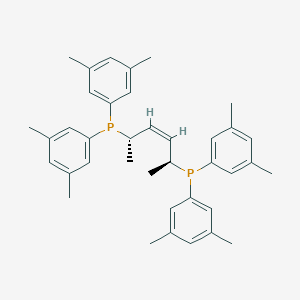
![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)


![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)
![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)
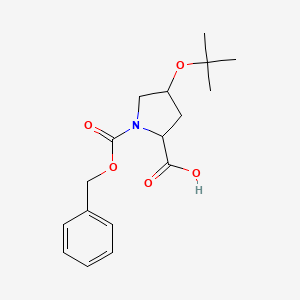
![5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)

